

**Compound of Interest**

Compound Name: Azido-PEG9-Alcohol

Cat. No.: B1192238

An In-Depth Technical Guide to **Azido-PEG9-Alcohol**

## Introduction

**Azido-PEG9-alcohol** is a heterobifunctional linker molecule widely utilized by researchers, chemists, and drug development professionals in the field of conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[1][4]</sup>

## Structure and Physicochemical Properties

The core structure of **Azido-PEG9-Alcohol** consists of a linear 29-atom chain, providing a flexible and hydrophilic spacer.

```
graph Structure {
  layout=neato;
  node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];
```

```
// Nodes for atoms
N1 [label="N", pos="0,0.5!"];
N2 [label="N", pos="0.7,0.5!"];
N3 [label="N", pos="1.4,0.5!"];
C1 [label="C", pos="2.4,0!"];
C2 [label="C", pos="3.4,0.5!"];
O1 [label="O", pos="4.4,0!"];
C3 [label="C", pos="5.4,0.5!"];
C4 [label="C", pos="6.4,0!"];
O2 [label="O", pos="7.4,0.5!"];
C5 [label="C", pos="8.4,0!"];
C6 [label="C", pos="9.4,0.5!"];
O3 [label="O", pos="10.4,0!"];
C7 [label="C", pos="11.4,0.5!"];
C8 [label="C", pos="12.4,0!"];
O4 [label="O", pos="13.4,0.5!"];
C9 [label="C", pos="14.4,0!"];
C10 [label="C", pos="15.4,0.5!"];
O5 [label="O", pos="16.4,0!"];
C11 [label="C", pos="17.4,0.5!"];
C12 [label="C", pos="18.4,0!"];
O6 [label="O", pos="19.4,0.5!"];
C13 [label="C", pos="20.4,0!"];
C14 [label="C", pos="21.4,0.5!"];
O7 [label="O", pos="22.4,0!"];
C15 [label="C", pos="23.4,0.5!"];
C16 [label="C", pos="24.4,0!"];
```

```
08 [label="O", pos="25.4,0.5!"];
C17 [label="C", pos="26.4,0!"];
C18 [label="C", pos="27.4,0.5!"];
09 [label="O", pos="28.4,0!"];
H1 [label="H", pos="29.1,0!"];
```

```
// Bonds
```

```
N1 -- N2 [label=""];
N2 -- N3 [label=""];
N3 -- C1 [label=""];
C1 -- C2 [label=""];
C2 -- O1 [label=""];
O1 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- O2 [label=""];
O2 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- O3 [label=""];
O3 -- C7 [label=""];
C7 -- C8 [label=""];
C8 -- O4 [label=""];
O4 -- C9 [label=""];
C9 -- C10 [label=""];
C10 -- O5 [label=""];
O5 -- C11 [label=""];
C11 -- C12 [label=""];
C12 -- O6 [label=""];
O6 -- C13 [label=""];
C13 -- C14 [label=""];
C14 -- O7 [label=""];
O7 -- C15 [label=""];
C15 -- C16 [label=""];
C16 -- O8 [label=""];
O8 -- C17 [label=""];
C17 -- C18 [label=""];
C18 -- O9 [label=""];
O9 -- H1 [label=""];
```

```
// Add explicit H atoms for clarity on terminals
```

```
H_C1_1 [label="H", pos="2.1,-0.7!"];
H_C1_2 [label="H", pos="2.7,-0.7!"];
C1 -- H_C1_1;
C1 -- H_C1_2;
H_C18_1 [label="H", pos="27.1,1.2!"];
H_C18_2 [label="H", pos="27.7,1.2!"];
C18 -- H_C18_1;
C18 -- H_C18_2;
}
```

## Click Chemistry Reactions

The azide (N<sub>3</sub>) group is the key functional moiety for click chemistry. [5]It readily participates in cycloadd: [7][8]

Two primary types of azide-alkyne cycloaddition are employed:

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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It [9][7]2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that util [12]

## Experimental Protocols

The following sections provide generalized methodologies for the key reactions involving **Azido-PEG9-Alcohol**. I

### General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (C

This protocol describes the conjugation of **Azido-PEG9-Alcohol** to an alkyne-containing molecule.

Materials:

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**Azido-PEG9-Alcohol**

- 

Alkyne-functionalized molecule of interest

- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Solvent (e.g., water, t-butanol, DMSO, DMF)

Procedure:

- Dissolve the alkyne-containing molecule (1 equivalent) and **Azido-PEG9-Alcohol** (1.1 to 1.5 equivalents) in the solvent.
- Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
- Add sodium ascorbate (0.5 to 1 equivalent) to the reaction mixture. This reduces the  $\text{Cu(II)}$  to the active  $\text{Cu(I)}$ .
- Add copper(II) sulfate (0.1 to 0.2 equivalents) to initiate the reaction.
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Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical

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Upon completion, the product can be purified. If the product precipitates, it may be isolated by simple filt

## General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of **Azido-PEG9-Alcohol** to a molecule functionalized with a st

Materials:

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**Azido-PEG9-Alcohol**

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Strained alkyne (e.g., DBCO-functionalized molecule)

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Biocompatible solvent (e.g., PBS, DMSO)

Procedure:

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Dissolve the strained alkyne-containing molecule (1 equivalent) in the chosen solvent.

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Dissolve **Azido-PEG9-Alcohol** (1.1 to 2 equivalents) in the same solvent.

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Mix the two solutions.

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Allow the reaction to proceed at room temperature. The reaction time can vary from 1 to 12 hours, depending

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Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

- 

Purify the final conjugate using methods suitable for the molecule of interest, such as dialysis, size exclu

## Conclusion

**Azido-PEG9-Alcohol** is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and

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## References

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